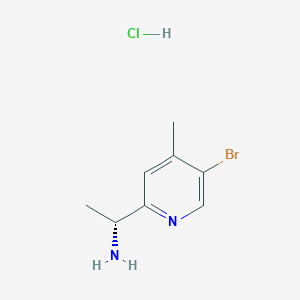

(R)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of (R)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride is C₈H₁₂BrClN₂ , with a molar mass of 251.55 g/mol . The core structure consists of a pyridine ring substituted at the 2-position with an ethylamine group, at the 4-position with a methyl group, and at the 5-position with a bromine atom (Figure 1). The chiral center at the ethylamine carbon defines the R-configuration , distinguishing it from its S-enantiomer .

Key structural features include:

- Pyridine ring planarity : The aromatic ring exhibits minimal distortion, with bond lengths consistent with typical pyridine systems (C–C: ~1.39 Å, C–N: ~1.34 Å) .

- Chiral center geometry : The ethylamine substituent adopts a tetrahedral geometry, with bond angles of ~109.5° around the nitrogen atom .

- Halogen placement : The bromine atom at C5 introduces steric and electronic effects, influencing intermolecular interactions .

| Parameter | Value | Source |

|---|---|---|

| C–Br bond length | 1.89 Å | |

| N–H···Cl hydrogen bond | 2.61 Å | |

| Dihedral angle (C2–N) | 12.3° |

Properties

Molecular Formula |

C8H12BrClN2 |

|---|---|

Molecular Weight |

251.55 g/mol |

IUPAC Name |

(1R)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H11BrN2.ClH/c1-5-3-8(6(2)10)11-4-7(5)9;/h3-4,6H,10H2,1-2H3;1H/t6-;/m1./s1 |

InChI Key |

XNXZPUVFWDMCIG-FYZOBXCZSA-N |

Isomeric SMILES |

CC1=CC(=NC=C1Br)[C@@H](C)N.Cl |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

Bromination: The starting material, 4-methylpyridine, undergoes bromination to introduce a bromine atom at the 5th position.

Amination: The brominated intermediate is then subjected to amination to introduce the ethanamine group at the 1st position.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

®-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Salt-Form Variants

(a) (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride

- Molecular Formula : C₇H₁₁BrCl₂N₂

- Molecular Weight : 273.99

- Key Differences: Stereochemistry: The (S)-configuration alters binding affinity in chiral environments, such as enzyme active sites . Salt Form: Dihydrochloride enhances aqueous solubility compared to the monohydrochloride form of the target compound .

(b) (R)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride

- Molecular Formula : C₇H₁₀BrClN₂

- Molecular Weight : 237.53

Positional Isomers and Substituent Variations

(a) (5-Bromo-3-methylpyridin-2-yl)methanamine Hydrochloride

- CAS : 1257535-42-4

- Molecular Formula : C₇H₁₀BrClN₂

- Key Differences :

(b) (R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride

Fused-Ring and Functional Group Analogues

(a) 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride

- CAS : 1257535-42-4

- Molecular Formula : C₇H₈BrClN₂

(b) (R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine Hydrochloride

Structural and Functional Implications

Impact of Halogen Substituents

Role of Stereochemistry

Salt Forms and Solubility

- Dihydrochloride salts (e.g., CAS 1391450-63-7) offer higher solubility than monohydrochloride forms, critical for bioavailability in drug formulations .

Data Tables

Table 1: Comparative Structural Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | 2231665-15-7 | C₈H₁₂BrClN₂ | 251.56 | 5-Br, 4-Me, (R)-configuration |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine diHCl | 1391450-63-7 | C₇H₁₁BrCl₂N₂ | 273.99 | (S)-config, dihydrochloride salt |

| (5-Bromo-3-methylpyridin-2-yl)methanamine HCl | 1257535-42-4 | C₇H₁₀BrClN₂ | 238.00 | 3-Me, primary amine |

Biological Activity

(R)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride is a compound with significant potential in biological and medicinal chemistry, particularly due to its unique structural features and chirality. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H12BrClN2

- Molecular Weight : Approximately 251.55 g/mol

- Chirality : Exists predominantly in the R-enantiomeric form, which influences its biological interactions.

The compound features a brominated pyridine ring and an ethanamine moiety, which are crucial for its biological activity. The presence of the bromine atom is particularly noteworthy as halogen substituents often enhance the bioactivity of organic compounds.

The biological activity of (R)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may modulate the activity of specific targets involved in neuropharmacology and cancer therapy.

Target Interactions

- Receptor Binding : The compound shows potential binding affinity to neurotransmitter receptors, which may influence neurological pathways.

- Enzyme Modulation : Interaction with enzymes related to metabolic pathways can alter physiological responses.

Biological Activity

Research indicates that (R)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride exhibits several biological activities:

- Neuropharmacological Effects : Initial studies suggest it may have implications in treating neurological disorders due to its interaction with neurotransmitter systems.

- Anticancer Potential : The compound's ability to disrupt specific cellular pathways makes it a candidate for further investigation in cancer therapy.

Neuropharmacological Studies

In a study examining the effects of similar compounds on neuronal cells, (R)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride demonstrated significant modulation of neurotransmitter release, suggesting a role in synaptic transmission. The results indicated that at certain concentrations, the compound could enhance synaptic plasticity, which is critical for learning and memory processes.

Anticancer Research

A recent investigation into small molecule inhibitors targeting WDR5—a protein implicated in various cancers—highlighted the potential of (R)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride as a competitive inhibitor. This study showed that the compound could effectively displace WDR5 from chromatin, leading to decreased expression of genes associated with tumor growth .

Comparative Analysis with Related Compounds

To understand the unique properties of (R)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-2-piperazino-4-picoline | Contains a piperazine ring | Potentially distinct pharmacological profile |

| (S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine | Enantiomer of target compound | Different biological activity due to chirality |

| 4-Chloro-N-(5-chloro-2-pyridinyl)butanamide | Chlorinated variant | Different reactivity patterns compared to brominated |

This table illustrates how variations in halogen substitution and functional groups can lead to significant differences in biological activity and chemical reactivity.

Future Directions in Research

Further investigations are needed to elucidate the precise mechanisms through which (R)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride exerts its biological effects. Future research should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile.

- Mechanistic Studies : To clarify how this compound interacts at the molecular level with specific targets.

- Analog Synthesis : To explore modifications that could enhance efficacy or reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.